molecular formula C10H17N3OS B2581539 3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol CAS No. 912907-16-5

3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B2581539
CAS No.: 912907-16-5
M. Wt: 227.33
InChI Key: CLYXSRPWQHQIMH-UHFFFAOYSA-N
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Description

3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 6-methyl-1,2,4-triazin-5-ol and hexylthiol.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C.

    Catalysts and Solvents: A base such as potassium carbonate or sodium hydroxide is used as a catalyst, and the reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis. The process includes:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hexylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Hexylthio)-1,2,4-triazin-5-ol: Lacks the methyl group at the 6-position.

    6-Methyl-1,2,4-triazin-5-ol: Lacks the hexylthio group.

    3-(Hexylthio)-6-ethyl-1,2,4-triazin-5-ol: Contains an ethyl group instead of a methyl group at the 6-position.

Properties

IUPAC Name

3-hexylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-3-4-5-6-7-15-10-11-9(14)8(2)12-13-10/h3-7H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYXSRPWQHQIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NN=C(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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